molecular formula C15H18O2 B600221 Atractylenolide I CAS No. 73069-13-3

Atractylenolide I

Cat. No. B600221
CAS RN: 73069-13-3
M. Wt: 230.30
InChI Key:
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Description

Atractylenolide I is one of the active ingredients of Rhizoma Atractylodes macrocephala, which is obtained from the dried root and stem of Atractylodes Macrocephala Koidz . It is a sesquiterpene compound of hydrophobic nature . Atractylenolide I is a major bioactive component from Rhizoma Atractylodes Macrocephalae . It has been found to exert anti-tumor effects on various cancers such as colorectal cancer, bladder cancer, and melanoma .


Synthesis Analysis

Atractylenolides are a class of lactone compounds derived from Atractylodes macrocephala Koidz . In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide II is oxidized to atractylenolide III, and atractylenolide III is converted to atractylenolide I via dehydration .

Scientific Research Applications

  • Anti-Cancer Effects : Atractylenolide I has shown significant antitumor activity in lung carcinoma cells and may work through a mitochondria-mediated apoptosis pathway (Liu et al., 2013). It also inhibits gastric cancer stem cell traits partly by inactivating the Notch1 pathway, reducing expressions of downstream targets such as Hes1, Hey1, and CD44 (Ma et al., 2014). Furthermore, it induced cell cycle arrest and apoptosis in ovarian cancer cells through inhibition of the PI3K/Akt/mTOR pathway (Long et al., 2017).

  • Anti-Inflammatory and Immunomodulatory Effects : Studies have shown that Atractylenolide I inhibits lipopolysaccharide-induced inflammatory responses in cells, possibly by affecting pathways like NF-κB and MAPK (Ji et al., 2014). It also ameliorates sepsis syndrome by reducing pro-inflammatory cytokines and improving liver and kidney functions (Wang et al., 2016).

  • Neuroprotective and Anti-Depressant Effects : Atractylenolide I showed anti-depressant-like effects in a mouse model of depression, potentially through inhibition of the NLRP3 inflammasome and decrease in pro-inflammatory cytokine IL-1β production (Gao et al., 2017).

  • Effects on Metabolism and Gut Microbiome : It influences glycolysis/gluconeogenesis by downregulating genes like TPI1 and GPI, affecting the proliferation and invasion of cancer cells (Xu et al., 2022). Atractylenolide I also inhibits antibiotic-induced dysbiosis of the intestinal microbiome, affecting TLR4/MyD88/NF-κB signaling (Liu et al., 2021).

  • Cancer Cachexia Management : It has shown efficacy in managing gastric cancer cachexia, potentially by modulating cytokines like TNF-α, IL-1, and IL-6 (Liu et al., 2007).

  • Pharmacokinetics and Metabolism : The biotransformation of Atractylenolide I in liver microsomes has been studied, providing insights into its metabolic activation and potential in vivo effects (Li & Yang, 2013).

  • Pharmacological Diversity : General pharmacological research suggests that atractylenolides, including Atractylenolide I, have activities against cancer, inflammation, and other disorders, warranting further clinical research (Deng et al., 2021).

Safety And Hazards

Atractylenolide I is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is toxic and poses a danger of serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Atractylenolide I demonstrates potent anti-inflammatory and organ-protective properties . It has considerable medicinal value and warrants further study . Further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of Atractylenolide I is recommended . Both in vitro and in vivo studies are necessary to investigate its ability to regulate blood glucose and lipid, as well as its anti-platelet, anti-osteoporosis, and antibacterial activities .

properties

IUPAC Name

(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVSGQPHMUYCRS-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316467
Record name Atractylenolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atractylenolide I

CAS RN

73069-13-3
Record name Atractylenolide I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylenolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,640
Citations
C Li, LC He, J Jin - Phytotherapy Research: An International …, 2007 - Wiley Online Library
… When atractylenolide I and atractylenolide III were tested for … of action of atractylenolide I and atractylenolide III are not … This paper investigated the effects of atractylenolide I and …
Number of citations: 171 onlinelibrary.wiley.com
C Wang, H Duan, L He - European Journal of Pharmacology, 2009 - Elsevier
… Atractylenolide I is an anti-inflammation agent. To further investigate the anti-angiogenesis mechanism of atractylenolide I in … The ID 50 values of atractylenolide I were 15.15 mg/kg and …
Number of citations: 102 www.sciencedirect.com
R Yu, B Yu, J Chen, X Lv, Z Yan, Y Cheng… - Journal of Experimental & …, 2016 - Springer
Background Atractylenolide I (ATR-1), an active component of Rhizoma Atractylodis Macrocephalae, possesses cytotoxicity against various carcinomas. However, little is known about …
Number of citations: 94 link.springer.com
H Xu, K Van der Jeught, Z Zhou… - The Journal of …, 2021 - Am Soc Clin Investig
… In a screen for small-molecule compounds from herbal medicine that potentiate T cell–mediated cytotoxicity, we identified atractylenolide I (ATT-I), which substantially promotes tumor …
Number of citations: 86 www.jci.org
Y Liu, Z Jia, L Dong, R Wang, G Qiu - … -Based Complementary and …, 2008 - hindawi.com
… We determined the therapeutic efficacy of atractylenolide I (ATR), extracted from largehead … The study group (n ¼ 11) received 1.32g per day of atractylenolide I (ATR) and the control …
Number of citations: 83 www.hindawi.com
H Liu, Y Zhu, T Zhang, Z Zhao, Y Zhao, P Cheng, H Li… - Molecules, 2013 - mdpi.com
Atractylenolide I (ATL-1) is the major sesquiterpenoid of Atractylodes macrocephala. This study was designed to investigate whether ATL-1 induced apoptosis in A549 and HCC827 …
Number of citations: 72 www.mdpi.com
F Long, T Wang, P Jia, H Wang, Y Qing… - … Medical Journal of …, 2017 - ncbi.nlm.nih.gov
… The aim of this study was to investigate the effects of Atractylenolide-I (AT-I), a naturally occurring sesquiterpene lactone isolated from Atractylodes macrocephala Koidz, on human …
Number of citations: 39 www.ncbi.nlm.nih.gov
J Zhang, W Huang, Q Zeng - European Journal of Pharmacology, 2015 - Elsevier
Atractylenolide I (AO-I), one of the major bioactive components isolated from Rhizoma Atractylodes macrocephala, has been reported to have anti-inflammatory effects. In the present …
Number of citations: 49 www.sciencedirect.com
CC Wang, SY Lin, HC Cheng, WC Hou - Food and Chemical Toxicology, 2006 - Elsevier
The dried rhizome of Bai Zhu (Atractylodes ovata) is widely used as a Chinese herbal medicine. Two sesquiterpenolides of similar structures (atractylenolide I, AT-I; atractylenolide III, AT…
Number of citations: 62 www.sciencedirect.com
S Xu, X Qi, Y Liu, Y Liu, X Lv, J Sun, Q Cai - Molecules, 2018 - mdpi.com
… [13,14] used a sensitive high-performance liquid chromatography (HPLC) approach to study the pharmacokinetics and tissue distribution characteristics of atractylenolide I in rats. Zhu et …
Number of citations: 27 www.mdpi.com

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